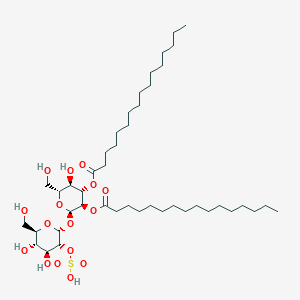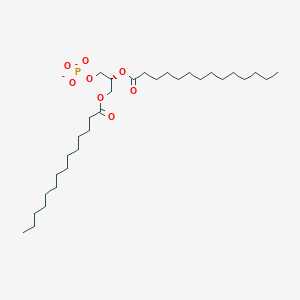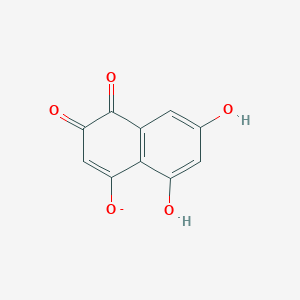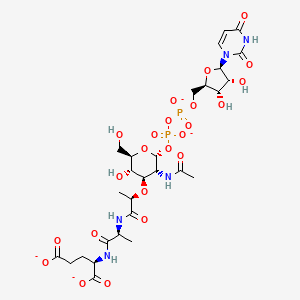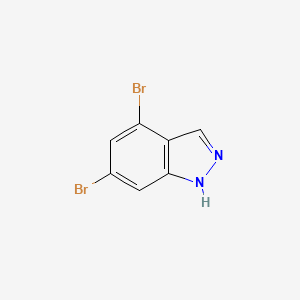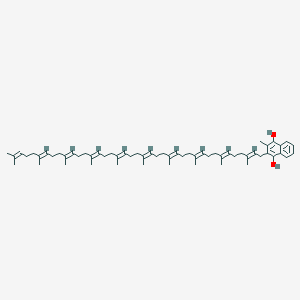![molecular formula C46H56ClF2N6O8PS B1263008 [(1S,4S,6R,14S,18R)-18-[8-chloro-7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadecan-4-yl]-[(2,6-difluorophenyl)methyl]phosphinic acid CAS No. 1001094-46-7](/img/structure/B1263008.png)
[(1S,4S,6R,14S,18R)-18-[8-chloro-7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadecan-4-yl]-[(2,6-difluorophenyl)methyl]phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GS-9256 is a selective inhibitor of the hepatitis C virus nonstructural protein 3 protease. This compound has a macrocyclic structure and a novel phosphinic acid pharmacophore. It has shown promising antiviral activity and favorable pharmacokinetic properties, making it a potential candidate for the treatment of chronic hepatitis C virus infection .
Preparation Methods
The synthesis of GS-9256 involves multiple steps, including the formation of its macrocyclic structure and the incorporation of the phosphinic acid pharmacophore. The detailed synthetic routes and reaction conditions are proprietary information held by Gilead Sciences, Inc., the originator of the compound . Industrial production methods for GS-9256 are not publicly disclosed, but they likely involve large-scale synthesis techniques optimized for yield and purity.
Chemical Reactions Analysis
GS-9256 undergoes various chemical reactions, including:
Oxidation: GS-9256 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Substitution: GS-9256 can participate in substitution reactions, where certain functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GS-9256 has been extensively studied for its antiviral properties, particularly against the hepatitis C virus. It has shown efficacy in preclinical and clinical trials, demonstrating its potential as a treatment for chronic hepatitis C virus infection . In addition to its antiviral applications, GS-9256 is also used in research to study the hepatitis C virus nonstructural protein 3 protease and its role in viral replication and host immune response .
Mechanism of Action
GS-9256 exerts its effects by inhibiting the hepatitis C virus nonstructural protein 3 protease. This protease is essential for the cleavage of the hepatitis C virus polyprotein into functional viral proteins, which are necessary for viral replication. By inhibiting this protease, GS-9256 disrupts the viral life cycle, preventing the virus from replicating and spreading .
Comparison with Similar Compounds
GS-9256 is unique due to its macrocyclic structure and phosphinic acid pharmacophore. Similar compounds include:
Vedroprevir: Another hepatitis C virus nonstructural protein 3 protease inhibitor with a different chemical structure but similar antiviral activity.
Tegobuvir: A hepatitis C virus polymerase inhibitor that has been studied in combination with GS-9256 for enhanced antiviral effects.
Ledipasvir: An inhibitor of the hepatitis C virus nonstructural protein 5A, which has shown synergistic effects when used with GS-9256.
GS-9256 stands out due to its favorable pharmacokinetic properties and its ability to retain activity against various resistance mutations .
Properties
CAS No. |
1001094-46-7 |
|---|---|
Molecular Formula |
C46H56ClF2N6O8PS |
Molecular Weight |
957.5 g/mol |
IUPAC Name |
[(1S,4S,6R,14S,18R)-18-[8-chloro-7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadecan-4-yl]-[(2,6-difluorophenyl)methyl]phosphinic acid |
InChI |
InChI=1S/C46H56ClF2N6O8PS/c1-26(2)50-44-52-36(25-65-44)35-21-39(30-18-19-38(61-3)40(47)41(30)51-35)62-29-20-37-42(56)54-46(64(59,60)24-31-32(48)15-11-16-33(31)49)22-27(46)12-7-5-4-6-8-17-34(43(57)55(37)23-29)53-45(58)63-28-13-9-10-14-28/h11,15-16,18-19,21,25-29,34,37H,4-10,12-14,17,20,22-24H2,1-3H3,(H,50,52)(H,53,58)(H,54,56)(H,59,60)/t27-,29-,34+,37+,46+/m1/s1 |
InChI Key |
RFGUWOCFYCYEDM-ZOMNBDOOSA-N |
SMILES |
CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Cl)OC)C(=C2)OC4CC5C(=O)NC6(CC6CCCCCCCC(C(=O)N5C4)NC(=O)OC7CCCC7)P(=O)(CC8=C(C=CC=C8F)F)O |
Isomeric SMILES |
CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Cl)OC)C(=C2)O[C@@H]4C[C@H]5C(=O)N[C@@]6(C[C@H]6CCCCCCC[C@@H](C(=O)N5C4)NC(=O)OC7CCCC7)P(=O)(CC8=C(C=CC=C8F)F)O |
Canonical SMILES |
CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Cl)OC)C(=C2)OC4CC5C(=O)NC6(CC6CCCCCCCC(C(=O)N5C4)NC(=O)OC7CCCC7)P(=O)(CC8=C(C=CC=C8F)F)O |
| 1001094-46-7 | |
Synonyms |
GS-9256 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


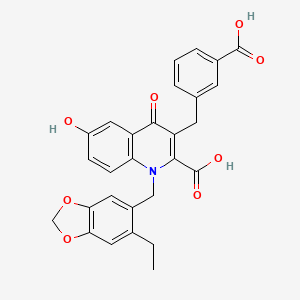
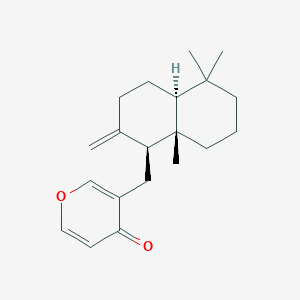
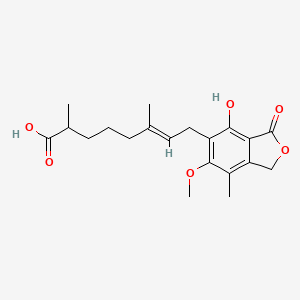
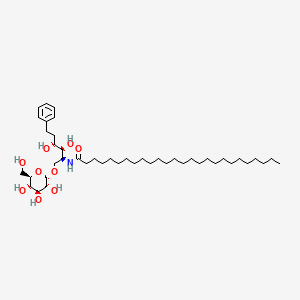
![Cucurbit[5]uril--cucurbit[10]uril](/img/structure/B1262929.png)
